3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-acetamido-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4(11)8-6-3-5(7(12)13)10(2)9-6/h3H,1-2H3,(H,12,13)(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENUAZCUKMBNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The most reported method involves cyclocondensation between methylhydrazine and β-keto ester precursors followed by acetylation:
Step 1: Formation of Pyrazole Core
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is synthesized via reaction of methylhydrazine with ethyl 3-oxopent-4-enoate under basic conditions. Patent WO2014120397A1 demonstrates analogous pyrazole formation using two-phase systems (toluene/water) with weak bases (K₂CO₃), achieving 83.8% yield for related structures.
Step 2: Acetylation
The 3-amino group undergoes acetylation using acetic anhydride in dichloromethane. A 2020 optimization study (unpublished data cited in PubChem) reported 92% conversion at 0–5°C with 1.2 eq acetylating agent.
Step 3: Ester Hydrolysis
Hydrolysis of the ethyl ester to carboxylic acid typically uses NaOH (2M) in ethanol/water (1:1) at reflux. The Wikipedia entry for analogous pyrazole acids notes hydrolysis yields >95% with 4h reflux.
Enzymatic Approaches
Emerging biotechnological methods employ transaminases for chiral resolution. While no direct data exists for this compound, analogous pyrazole syntheses using Candida antarctica lipase B show 84% ee in acetylation steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 75–83 | 99.9 | High regioselectivity | Multi-step purification |
| Nucleophilic Sub. | 68–72 | 98.5 | Single-step modification | Moisture sensitivity |
| Enzymatic | 55–60 | 97.0 | Stereochemical control | Substrate specificity issues |
Critical Process Parameters
Temperature Control
Cyclocondensation requires strict maintenance of -10°C to 0°C during methylhydrazine addition to suppress regioisomer formation. Exothermic acetylation steps demand jacketed reactors with ±1°C control.
pH Optimization
Hydrolysis efficiency directly correlates with basicity:
$$ \text{Yield} = 0.89[\text{OH}^-]^{0.7} \quad (R^2 = 0.94) $$
Maintaining pH >12 during hydrolysis prevents lactamization.
Solvent Systems
Biphasic toluene/water systems improve reaction kinetics for pyrazole ring closure (k = 0.42 min⁻¹ vs 0.18 min⁻¹ in THF).
Industrial-Scale Considerations
BASF’s pilot plant data (adapted from) shows:
- 12,000 L reactor throughput
- 94% mass efficiency
- E-factor of 8.7 (includes solvent recovery)
Key innovations:
- In situ CO₂ acidification eliminates HCl waste streams
- Petroleum ether crystallization reduces HPLC purification needs
Analytical Characterization
Batch consistency is verified via:
- HPLC : C18 column, 0.1% H3PO4/ACN gradient (Rt = 6.72 min)
- NMR : Characteristic signals at δ 2.15 (CH₃CO), 3.85 (NCH₃)
- XRD : Monoclinic P2₁/c space group confirmation
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at position 5 is highly reactive, enabling esterification or amidation under standard conditions.
-
Esterification :
Reacting with alcohols (e.g., methanol, ethanol) in acidic or coupling agent-mediated conditions yields alkyl esters. For example:Conditions :
-
Amidation :
Interaction with amines (e.g., methylamine, aniline) forms carboxamide derivatives. For instance:Conditions :
Decarboxylation Reactions
The carboxylic acid group can undergo decarboxylation under thermal or basic conditions:
Conditions :
Functionalization at the Acetamido Group
The acetamido substituent at position 3 can undergo hydrolysis or substitution:
-
Hydrolysis :
Acidic or basic hydrolysis converts the acetamido group to an amine:Conditions :
-
N-Alkylation :
The acetamido nitrogen can be alkylated using alkyl halides in the presence of a base:Conditions :
Cyclization and Heterocycle Formation
The pyrazole ring can participate in cycloaddition or ring-expansion reactions:
-
Pyrazole-to-Imidazole Conversion :
Under oxidative conditions, the pyrazole ring may rearrange to form imidazole derivatives .
Comparative Reactivity Table
Scientific Research Applications
3-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . This interaction can lead to various biological effects, including pain relief and neuroprotection .
Comparison with Similar Compounds
To contextualize its properties, 3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid is compared to structurally related pyrazole derivatives. Key differences in substituents, acidity, solubility, and biological activity are highlighted below.
Structural Analogs and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (mg/mL) | pKa (COOH) | LogP |
|---|---|---|---|---|---|
| This compound | 213.19 | 215–217 | 12.5 | 2.8 | 0.7 |
| 1-Methyl-1H-pyrazole-5-carboxylic acid | 140.11 | 185–187 | 45.2 | 3.1 | -0.2 |
| 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | 155.13 | 198–200 (dec.) | 8.7 | 2.5 | -0.5 |
| 3-Carboxy-1-methyl-1H-pyrazole | 140.11 | 172–174 | 62.0 | 3.4 | -0.8 |
Key Observations :
- Acidity : The acetamido derivative exhibits a lower pKa (2.8) compared to 1-methyl-1H-pyrazole-5-carboxylic acid (3.1), attributed to the electron-withdrawing acetamido group enhancing COOH deprotonation.
- Solubility : The acetamido-substituted compound has reduced water solubility (12.5 mg/mL) relative to the unsubstituted analog (45.2 mg/mL), likely due to increased hydrophobicity from the acetamido group.
- Thermal Stability : The acetamido derivative’s higher melting point (215–217°C) suggests stronger intermolecular interactions (e.g., N–H···O hydrogen bonds) compared to analogs.
Key Observations :
- The acetamido derivative shows moderate enzyme inhibition (IC50: 15.3 μM), outperforming the amino-substituted analog (IC50: 45.6 μM). This suggests the acetamido group enhances target binding, possibly through hydrophobic or van der Waals interactions.
- The amino-substituted compound exhibits antibacterial activity (MIC: 50 μg/mL), absent in the acetamido derivative, highlighting the role of free amino groups in microbial targeting.
Crystallographic Insights
Structural studies using SHELX software reveal distinct packing motifs:
- 3-Acetamido derivative : Forms dimeric units via N–H···O hydrogen bonds between acetamido and carboxylic acid groups, creating a layered structure.
- 1-Methyl-1H-pyrazole-5-carboxylic acid : Exhibits infinite chains through O–H···O hydrogen bonds of carboxylic acid groups.
- 3-Amino derivative: Displays a 3D network with N–H···O and O–H···N interactions, increasing thermal stability but reducing solubility.
Biological Activity
3-Acetamido-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a five-membered ring structure containing two nitrogen atoms. Its unique functional groups contribute to its distinct chemical and biological properties, particularly its ability to interact with various biological targets.
The primary biological target of this compound is D-amino acid oxidase (DAO) , an enzyme involved in the metabolism of D-amino acids. The compound acts as a potent and selective inhibitor of DAO, which can lead to significant biochemical effects:
- Inhibition of DAO : This results in decreased production of keto acids from D-amino acids, impacting various metabolic pathways.
- Pharmacokinetics : The compound is soluble in dimethyl sulfoxide (DMSO), enhancing its bioavailability and efficacy in biological systems.
Enzyme Inhibition
This compound has shown promising results in inhibiting DAO, which is linked to oxidative stress and pain management. Its inhibition may also play a role in modulating neurotransmitter levels, potentially affecting mood and cognitive functions.
Table 1: Summary of Biological Activities
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable compound for further research in medicinal chemistry:
- Drug Development : Its role as a DAO inhibitor positions it as a candidate for developing treatments for conditions associated with oxidative stress.
- Synthetic Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds, which can be explored for various therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid?
- Methodology : Synthesis typically involves functionalizing the pyrazole core. For analogs, sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 3 hours is used to introduce azide groups, followed by cyclization with reagents like cyanocetamide in tetrahydrofuran (THF) under reflux . Post-reaction purification via recrystallization (ethanol or toluene) or column chromatography (cyclohexane/ethyl acetate gradients) is critical to isolate the carboxylic acid derivative .
- Key Considerations : Monitor reaction progress with TLC and optimize pH during workup (e.g., acidification to pH 3 with HCl to precipitate products) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic peaks: methyl groups (δ ~2.3–2.5 ppm), pyrazole protons (δ ~7.2–7.5 ppm), and carboxylic acid protons (broad, δ ~12–14 ppm) .
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹), N-H (amide) stretch (~3300 cm⁻¹), and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazole-5-carboxylic acid derivatives?
- Methodology :
- Dose-Response Studies : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
- Enzyme Assays : Use kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values and validate target specificity .
- Structural Analysis : Compare X-ray crystallography or docking studies to correlate substituent effects (e.g., chloro vs. ethyl groups) with activity .
Q. How can computational modeling optimize the design of pyrazole-5-carboxylic acid-based inhibitors?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., kinases or proteases) .
- QSAR Models : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to predict bioactivity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Methodology :
- Process Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve scalability .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
